molecular formula C10H9BrO B13296503 3-Bromo-4-cyclopropylbenzaldehyde

3-Bromo-4-cyclopropylbenzaldehyde

Cat. No.: B13296503
M. Wt: 225.08 g/mol
InChI Key: AFDHQZADEAUFAC-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropylbenzaldehyde is an organic compound with the molecular formula C10H9BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a cyclopropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyclopropylbenzaldehyde typically involves the bromination of 4-cyclopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-cyclopropylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: 3-Bromo-4-cyclopropylbenzoic acid.

    Reduction: 3-Bromo-4-cyclopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-cyclopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropylbenzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and cyclopropyl group may also influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Similar structure but lacks the cyclopropyl group.

    3-Bromo-4-hydroxybenzaldehyde: Similar structure but has a hydroxyl group instead of a cyclopropyl group.

Uniqueness: 3-Bromo-4-cyclopropylbenzaldehyde is unique due to the presence of both a bromine atom and a cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to other benzaldehyde derivatives.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-4-cyclopropylbenzaldehyde

InChI

InChI=1S/C10H9BrO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2

InChI Key

AFDHQZADEAUFAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C=O)Br

Origin of Product

United States

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